2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid
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Overview
Description
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an acryloyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate This intermediate can be synthesized through the nucleophilic substitution of a benzyloxy group onto a phenyl ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Oxidation: Benzoquinones and other oxidized derivatives.
Reduction: Saturated compounds with reduced double bonds.
Substitution: Nitro, sulfo, or other substituted derivatives on the phenyl ring.
Scientific Research Applications
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acryloyl and benzoic acid moieties can engage in covalent bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(Methoxy)phenyl]acryloyl}benzoic acid
- 2-{3-[2-(Ethoxy)phenyl]acryloyl}benzoic acid
- 2-{3-[2-(Phenoxy)phenyl]acryloyl}benzoic acid
Uniqueness
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
60878-10-6 |
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Molecular Formula |
C23H18O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[3-(2-phenylmethoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C23H18O4/c24-21(19-11-5-6-12-20(19)23(25)26)15-14-18-10-4-7-13-22(18)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26) |
InChI Key |
AREIOLWAMNBPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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